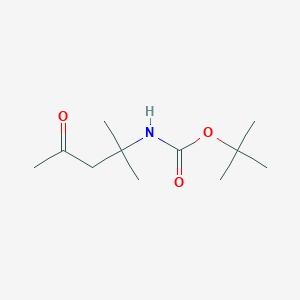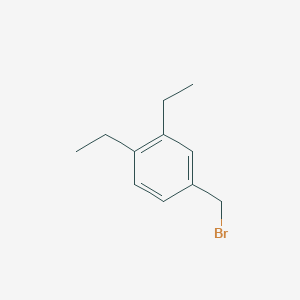![molecular formula C14H16N2O2 B8626805 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol](/img/structure/B8626805.png)
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an oxazole moiety and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the oxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(2-bromoacetyl)phenylpiperidine with an oxazole derivative can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol involves its interaction with specific molecular targets. The oxazole and piperidine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminophenyl)piperidin-4-ol
- 1-(4-(2-Piperidin-1-yl-Ethoxy)-Phenyl)-1,2,3,4-Tetrahydro
- 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines
Uniqueness
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is unique due to the combination of oxazole and piperidine rings in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of these rings allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-2-1-8-16(10-13)12-5-3-11(4-6-12)14-15-7-9-18-14/h3-7,9,13,17H,1-2,8,10H2 |
InChI Key |
GABWSJTUGPGPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C3=NC=CO3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
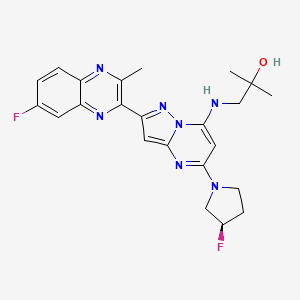
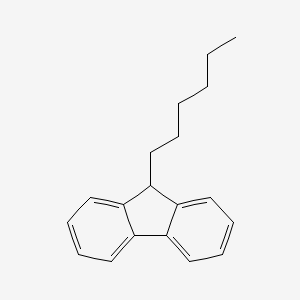
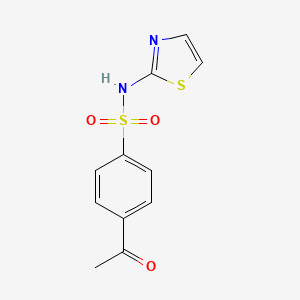
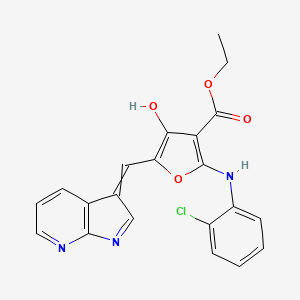
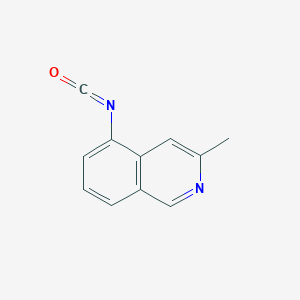
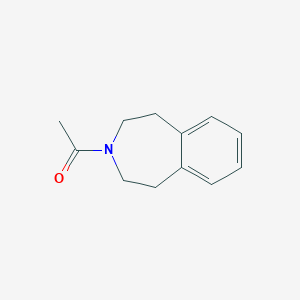
![2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine](/img/structure/B8626765.png)
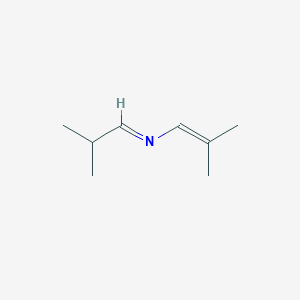
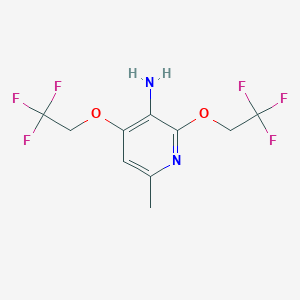

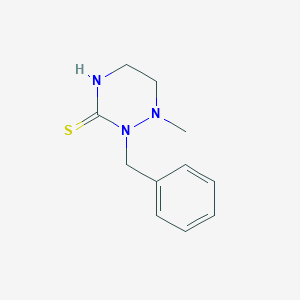
![2-[2-(2-Butoxyethoxy)ethoxy]-3,5-dichloro-6-fluoropyridine](/img/structure/B8626803.png)
